molecular formula C13H9N3O4 B14204491 3,5-Dihydroxyphenyl 4-azidobenzoate CAS No. 827623-39-2

3,5-Dihydroxyphenyl 4-azidobenzoate

Cat. No.: B14204491
CAS No.: 827623-39-2
M. Wt: 271.23 g/mol
InChI Key: QIYITBDCKATNQY-UHFFFAOYSA-N
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Description

3,5-Dihydroxyphenyl 4-azidobenzoate is an organic compound with the molecular formula C13H9N3O4 It is characterized by the presence of two hydroxyl groups on the phenyl ring and an azido group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxyphenyl 4-azidobenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-azidobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyphenyl 4-azidobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,5-dihydroxyphenyl 4-aminobenzoate.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3,5-Dihydroxyphenyl 4-azidobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its azido group, which can undergo click chemistry reactions.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a photoreactive agent in polymer chemistry.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyphenyl 4-azidobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the azido group can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenyl 4-azidobenzoate: Similar structure but with hydroxyl groups at different positions.

    3,5-Dihydroxyphenyl 4-aminobenzoate: Similar structure but with an amino group instead of an azido group.

    3,5-Dihydroxybenzoic acid: Lacks the azido group and benzoate moiety.

Uniqueness

3,5-Dihydroxyphenyl 4-azidobenzoate is unique due to the presence of both hydroxyl and azido groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

827623-39-2

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) 4-azidobenzoate

InChI

InChI=1S/C13H9N3O4/c14-16-15-9-3-1-8(2-4-9)13(19)20-12-6-10(17)5-11(18)7-12/h1-7,17-18H

InChI Key

QIYITBDCKATNQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=CC(=C2)O)O)N=[N+]=[N-]

Origin of Product

United States

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